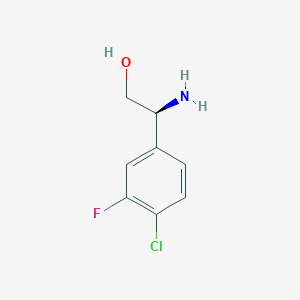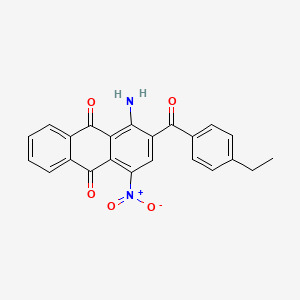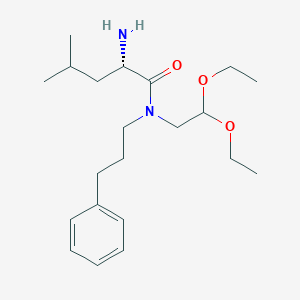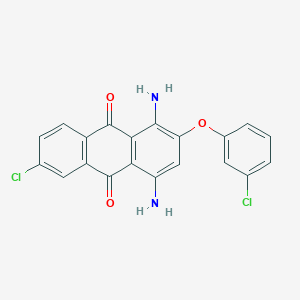
1,4-Diamino-6-chloro-2-(3-chlorophenoxy)anthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Diamino-6-chloro-2-(3-chlorophenoxy)anthracene-9,10-dione is a chemical compound that belongs to the anthracene family. Anthracene derivatives are known for their applications in various fields such as organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators . This compound is characterized by its unique structure, which includes amino, chloro, and phenoxy substituents on the anthracene core.
准备方法
The synthesis of 1,4-Diamino-6-chloro-2-(3-chlorophenoxy)anthracene-9,10-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: Introduction of nitro groups to the anthracene core.
Reduction: Conversion of nitro groups to amino groups.
Halogenation: Introduction of chloro substituents.
Etherification: Formation of the phenoxy linkage.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
化学反应分析
1,4-Diamino-6-chloro-2-(3-chlorophenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.
Condensation: Can form Schiff bases with aldehydes or ketones.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols .
科学研究应用
1,4-Diamino-6-chloro-2-(3-chlorophenoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential anticancer properties due to its ability to intercalate with DNA.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties
作用机制
The mechanism of action of 1,4-Diamino-6-chloro-2-(3-chlorophenoxy)anthracene-9,10-dione involves its interaction with molecular targets such as DNA. The compound can intercalate between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes. This mechanism is particularly relevant in its potential anticancer applications .
相似化合物的比较
1,4-Diamino-6-chloro-2-(3-chlorophenoxy)anthracene-9,10-dione can be compared with other anthracene derivatives such as:
2,6-Diaminoanthraquinone: Similar in structure but lacks the phenoxy group.
1,4-Diamino-2-chloroanthracene-9,10-dione: Similar but with different substitution patterns.
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield but lacks amino and chloro substituents.
The uniqueness of this compound lies in its combination of amino, chloro, and phenoxy groups, which confer specific chemical and physical properties .
属性
CAS 编号 |
88605-19-0 |
|---|---|
分子式 |
C20H12Cl2N2O3 |
分子量 |
399.2 g/mol |
IUPAC 名称 |
1,4-diamino-6-chloro-2-(3-chlorophenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C20H12Cl2N2O3/c21-9-2-1-3-11(6-9)27-15-8-14(23)16-17(18(15)24)19(25)12-5-4-10(22)7-13(12)20(16)26/h1-8H,23-24H2 |
InChI 键 |
BJEVNADSNDRUGW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Cl)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C=CC(=C4)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


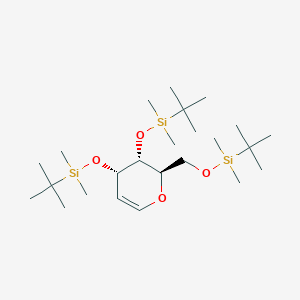
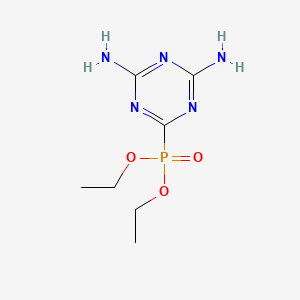
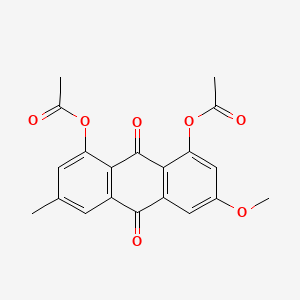
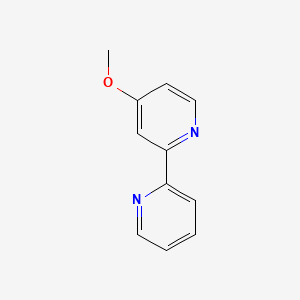


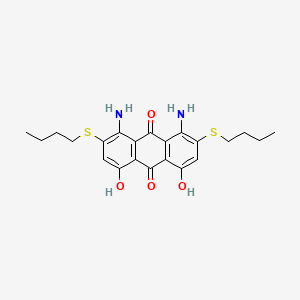
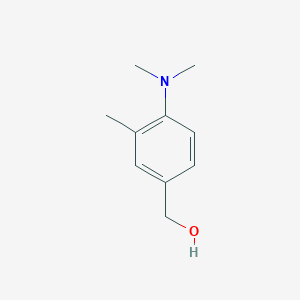
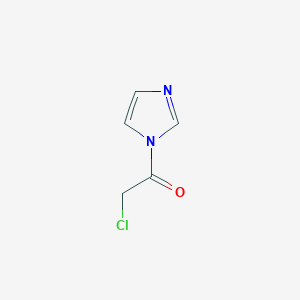
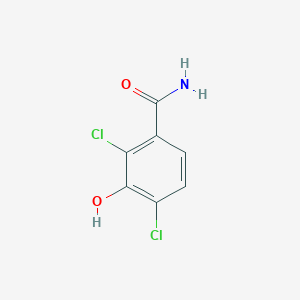
![2-(10-(3-Methoxypropoxy)spiro[4.5]dec-6-en-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13143128.png)
